REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][C:9]1[CH:10]=[C:11]([CH:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)O)[S:12][C:13]=1[CH3:14].[BH4-].[Na+].[OH-].[Na+]>CCOCC>[CH2:15]([C:11]1[S:12][C:13]([CH3:14])=[C:9]([CH3:8])[CH:10]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(SC1C)C(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the ether phase was washed with 10% aqueous sodium hydroxide, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
The ether phase was concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C=1SC(=C(C1)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.73 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |